molecular formula C6H10O2 B1204033 3-Methyl-2,4-pentanedione CAS No. 815-57-6

3-Methyl-2,4-pentanedione

Cat. No.: B1204033
CAS No.: 815-57-6
M. Wt: 114.14 g/mol
InChI Key: GSOHKPVFCOWKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,4-pentanedione, also known as 3-acetylbutan-2-one, is an organic compound with the molecular formula C6H10O2. It is a colorless to yellow liquid with a characteristic odor. This compound is a derivative of 2,4-pentanedione, where a methyl group is attached to the third carbon atom. It is commonly used in organic synthesis and has various applications in different fields.

Mechanism of Action

Target of Action

3-Methyl-2,4-pentanedione, also known as Methylacetylacetone , is a chemical compound that has been reported to participate in asymmetric substitution reactions . The primary targets of this compound are 1,3-diphenyl-2-propenyl acetate molecules .

Mode of Action

The compound interacts with its targets through a process called asymmetric substitution . This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands . The exact nature of these interactions and the resulting changes at the molecular level are complex and may require further investigation.

Biochemical Pathways

It is known that the compound participates in asymmetric substitution reactions . These reactions can lead to various downstream effects, depending on the specific context and conditions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a liquid at room temperature, with a boiling point of 172-174 °c . Its density is 0.981 g/mL at 25 °C , which may influence its distribution and bioavailability in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the case of its involvement in asymmetric substitution reactions, the compound can lead to the formation of new chemical entities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as it is known to undergo reactions at elevated temperatures . Additionally, the presence of catalysts such as amphiphilic resin-supported monodentate phosphine ligands can significantly influence the compound’s action .

Biochemical Analysis

Biochemical Properties

3-Methyl-2,4-pentanedione plays a significant role in biochemical reactions, particularly in the formation of metal chelates. It interacts with polyvalent metal cations to form stable enolate salts, which are crucial in various biochemical processes . The compound’s ability to form chelates with metals like copper and iron makes it valuable in enzymatic reactions where these metals act as cofactors . Additionally, this compound is involved in asymmetric substitution reactions catalyzed by amphiphilic resin-supported monodentate phosphine ligands .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to promote aerobic oxidation in the presence of peroxynitrite, leading to the formation of acetone and acetate . This oxidation process can impact cellular metabolism by altering the levels of key metabolites. Furthermore, the compound’s interaction with metal ions can affect cellular signaling pathways that depend on metal cofactors.

Molecular Mechanism

The molecular mechanism of this compound involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . The enol form is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . This tautomerism allows this compound to participate in various chemical transformations, including the formation of metal chelates and oxidation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to air and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that this compound can undergo oxidation, resulting in the formation of degradation products that may affect cellular function . These temporal changes need to be considered when using the compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes by acting as a chelating agent for metal ions . At high doses, it may exhibit toxic effects, including respiratory tract fibrosis and necrosis . These adverse effects highlight the importance of careful dosage control when using this compound in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of enolate anions and metal chelates . The compound’s interaction with metal ions can influence metabolic flux and the levels of key metabolites. For example, its oxidation in the presence of peroxynitrite leads to the production of acetone and acetate, which are important intermediates in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to form stable chelates with metal ions facilitates its transport across cellular membranes . The compound’s distribution is also influenced by its solubility in water and its sensitivity to air and heat .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum can impact its activity and function in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-pentanedione can be synthesized through the alkylation of 2,4-pentanedione. The process involves the reaction of 2,4-pentanedione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like fractional distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It participates in nucleophilic substitution reactions, where the carbonyl groups can be targeted.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.

Major Products:

Scientific Research Applications

3-Methyl-2,4-pentanedione has several applications in scientific research:

Comparison with Similar Compounds

    2,4-Pentanedione: The parent compound without the methyl group.

    3-Ethyl-2,4-pentanedione: An ethyl group instead of a methyl group.

    3-Chloro-2,4-pentanedione: A chlorine atom instead of a methyl group.

Uniqueness: 3-Methyl-2,4-pentanedione is unique due to the presence of the methyl group at the third carbon, which influences its reactivity and physical properties. This structural difference makes it distinct in terms of its applications and the types of reactions it can undergo .

Properties

IUPAC Name

3-methylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHKPVFCOWKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231142
Record name 3-Methyl-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-57-6
Record name 3-Methyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2,4-pentanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,4-pentanedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpentane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methyl-2,4-pentanedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8ZG9V2JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2,4-pentanedione
Reactant of Route 2
3-Methyl-2,4-pentanedione
Reactant of Route 3
Reactant of Route 3
3-Methyl-2,4-pentanedione
Reactant of Route 4
Reactant of Route 4
3-Methyl-2,4-pentanedione
Reactant of Route 5
Reactant of Route 5
3-Methyl-2,4-pentanedione
Reactant of Route 6
Reactant of Route 6
3-Methyl-2,4-pentanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.